molecular formula C10H13NO2S B181883 Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 4815-29-6

Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B181883
CAS RN: 4815-29-6
M. Wt: 211.28 g/mol
InChI Key: BOJXCJDYZJSPMZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound with the molecular formula C10H13NO2S . It appears as a light yellow to beige-brown crystalline powder .


Molecular Structure Analysis

The molecular weight of this compound is 211.28 g/mol . The IUPAC name is this compound . The InChI and InChIKey are also provided . The canonical SMILES representation is CCOC(=O)C1=C(SC2=C1CCC2)N .


Physical And Chemical Properties Analysis

This compound is a light yellow to beige-brown crystalline powder . It has a molecular weight of 211.28 g/mol . The melting point ranges from 88.0 to 97.0°C .

Scientific Research Applications

Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been found to have numerous applications in the scientific research field. It has been used as a catalyst in the synthesis of heterocyclic compounds, pharmaceuticals, and other organic molecules. It has also been used as a reagent in the synthesis of various organic compounds, such as cyclic amines, heterocyclic compounds, and pyrimidine derivatives. Additionally, it has been used as a ligand in the synthesis of metal complexes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate depends on its application. In the synthesis of heterocyclic compounds, it acts as a catalyst and facilitates the formation of the desired product. In the synthesis of pharmaceuticals, it acts as a reagent and helps to form the desired product. In the synthesis of metal complexes, it acts as a ligand and helps to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. It is not known to have any direct effects on biochemical or physiological processes in humans or other organisms. However, it may have indirect effects, depending on its application. For example, if it is used as a reagent in the synthesis of pharmaceuticals, it may have an indirect effect on biochemical or physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in laboratory experiments is its versatility. It can be used as a catalyst, reagent, or ligand in various synthetic processes. Additionally, it is relatively inexpensive and easy to obtain. Its main limitation is that it is not very stable and can easily decompose when exposed to light or heat.

Future Directions

There are numerous potential future directions for the use of ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. These include its use as a catalyst in the synthesis of heterocyclic compounds, pharmaceuticals, and other organic molecules; as a reagent in the synthesis of various organic compounds; and as a ligand in the synthesis of metal complexes. Additionally, further research is needed to determine its biochemical and physiological effects, as well as its potential toxicity. Finally, further research is needed to explore its potential applications in the fields of medicine and biotechnology.

Synthesis Methods

Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is synthesized using a two-step process. The first step involves the formation of a cyclopenta[b]thiophene-3-carboxylate ester from ethyl bromoacetate and 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid. The second step involves the reduction of the ester to this compound using sodium borohydride.

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-2-13-10(12)8-6-4-3-5-7(6)14-9(8)11/h2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJXCJDYZJSPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294965
Record name Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4815-29-6
Record name 4H-Cyclopenta[b]thiophene-3-carboxylic acid, 2-amino-5,6-dihydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4815-29-6
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Record name NSC 99004
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Record name 4815-29-6
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Record name Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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